molecular formula C3H5ClN2S B1265835 2-Aminothiazole hydrochloride CAS No. 6142-05-8

2-Aminothiazole hydrochloride

Cat. No. B1265835
CAS RN: 6142-05-8
M. Wt: 136.6 g/mol
InChI Key: WDJXDOCQCALXMV-UHFFFAOYSA-N
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Description

2-Aminothiazole hydrochloride is a compound of interest due to its application in the synthesis of pharmaceuticals, dyes, and agricultural products. Its derivatives, including those involving triazole structures, have been extensively studied for their diverse biological activities and roles in organic synthesis.

Synthesis Analysis

The synthesis of 2-Aminothiazole derivatives can involve various strategies, including the use of amino-1,2,4-triazoles as raw materials. These compounds serve as foundational building blocks in the fine organic synthesis industry, contributing to the production of pharmaceuticals, dyes, and high-energy materials among other applications (Nazarov et al., 2021).

Molecular Structure Analysis

1,2,4-Triazole and its derivatives, closely related to 2-Aminothiazole hydrochloride, exhibit a wide range of selective transformations, indicating the versatility of the triazole heterocycle. The high biological activity of isothiazole derivatives underlines their potential in drug development and plant protection chemicals (Kletskov et al., 2019).

Chemical Reactions and Properties

Eco-friendly synthesis methods, such as those using copper-catalyzed azide-alkyne cycloadditions (CuAAC), have been developed for the production of triazoles, highlighting the importance of sustainable practices in chemical synthesis. These methods offer advantages such as shorter reaction times, easier work-up, and higher yields (de Souza et al., 2019).

Physical Properties Analysis

The stability and reactivity of 1,2,3-triazole derivatives, related to 2-Aminothiazole hydrochloride through synthetic pathways, demonstrate their significance in material science and pharmaceutical chemistry. The stability to acidic and basic conditions supports their use in various biological and industrial applications (Kaushik et al., 2019).

Scientific Research Applications

1. Phosphodiesterase Type 5 Regulators and COX-1/COX-2 Inhibitors

  • Summary of Application: A new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . The synthesized compounds were screened for PDE5 activity using sildenafil as a reference drug .
  • Methods of Application: The compounds were designed and prepared, then screened for PDE5 activity . The screening was carried out using sildenafil as a reference drug .
  • Results or Outcomes: Compounds 23a and 23c were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension . All tested compounds have an inhibitory effect against COX-1 activity (IC 50 = 1.00–6.34 μM range) and COX-2 activity (IC 50 = 0.09–0.71 μM range) .

2. Anticancer Drug Discovery

  • Summary of Application: 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
  • Methods of Application: The 2-aminothiazole derivatives were developed and their therapeutic potential was evaluated . The derivatives were tested against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
  • Results or Outcomes: Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

3. Antioxidant and Anti-inflammatory Agent

  • Summary of Application: The 2-aminothiazole scaffold is one of the characteristic structures in drug development. It has several biological activities, including acting as an antioxidant and anti-inflammatory agent .
  • Methods of Application: Various 2-aminothiazole-based derivatives have been broadly used to remedy different kinds of diseases with high therapeutic influence .
  • Results or Outcomes: Due to their wide scale of biological activities, their structural variations have produced attention amongst medicinal chemists .

4. Electrical Conductivity

  • Summary of Application: 2-Aminothiazole hydrochloride has been used in the chemical oxidative polymerization process .
  • Methods of Application: Electrical conductivities were measured under ambient condition using a standard four-probe method on compressed pellets .
  • Results or Outcomes: The results of this application are not specified in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

2-Aminothiazole scaffold has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things . Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence, which has led to their wide innovations . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .

properties

IUPAC Name

1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.ClH/c4-3-5-1-2-6-3;/h1-2H,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJXDOCQCALXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210358
Record name Thiazol-2-ylammonium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminothiazole hydrochloride

CAS RN

6142-05-8
Record name 2-Thiazolamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6142-05-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazol-2-ylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazol-2-ylammonium chloride
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Record name Thiazol-2-ylammonium chloride
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Record name 2-Aminothiazole hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
MJ ASTLE, JB Pierce - The Journal of Organic Chemistry, 1955 - ACS Publications
… When acetoneis used as a solvent or added to the reaction mixture at the end ofthe run, 2-aminothiazole hydrochloride separates as a white crystalline compound if the temperature is …
Number of citations: 11 pubs.acs.org
GA Vavilov, VG Tupikina, VI Khmelevskii - Pharmaceutical Chemistry …, 1975 - Springer
… In this case, the aqueous solution of 2-aminothiazole hydrochloride was mixed with an equivalent amount of nitric acid in the cold, and the crystals of I which separated were filtered off (…
Number of citations: 3 link.springer.com
T EKSTRAND - Acta Chem. Scand, 1963 - actachemscand.org
… was not the expected 2-aminothiazole hydrochloride but a … Apparently, the 2-aminothiazole hydrochloride initially … 2-aminothiazole and 2-aminothiazole hydrochloride, either in benzene …
Number of citations: 0 actachemscand.org
TN Sokolova, NA Kravchenya - Pharmaceutical Chemistry Journal, 1993 - Springer
… To a mixture of 25 g (190 mmoles) glutaric acid with i0 ml of 20% oleum was added with stirring 20 g (147 mmoles) of 2-aminothiazole hydrochloride, then 25 ml 20% oleum fn portions …
Number of citations: 3 link.springer.com
KP Tetenchuk, GM Belousova - Pharmaceutical Chemistry Journal, 1980 - Springer
… the quantitative determination of the chlorinated product (I) is based on the condensation of (I) with thiourea (II) in an acidic medium with the formation of 2-aminothiazole hydrochloride. …
Number of citations: 3 link.springer.com
P Leroy, O Baudrit, MD Blanchin, A Nicolas… - … of pharmaceutical and …, 1995 - Elsevier
… The electrochemical properties of a new non-steroidal anti-inflammatory drug (2-hydroxy-4-methylphenyl2-aminothiazole hydrochloride; CBS-113 A) have been studied using …
Number of citations: 1 www.sciencedirect.com
CD Hurd, S Hayao - Journal of the American Chemical Society, 1955 - ACS Publications
… 2-Aminothiazole in basic solution at pH 11 or 2aminothiazole hydrochloride in acid solution at pH 0.3 both show a maximum11 at 255 µ, and 2amino-4-methylthiazole …
Number of citations: 32 pubs.acs.org
RH Carroll, GBL Smith - Journal of the American Chemical …, 1933 - ACS Publications
… This substance gave no depression in a mixed melting point determination with 4-(/3-chloroethyl)-2-aminothiazole hydrochloride prepared from the larger sample of ',/3-…
Number of citations: 7 pubs.acs.org
WK Detweiler, ED Amstutz - Journal of the American Chemical …, 1952 - ACS Publications
AnMA~~ nHí nh/w^ c (2-pyridylamino)-4, 6-diamino-s-triazine or one of its ring substituted isomers (B) and (C). The structures (B) and (C) appear to be consistent with the experimental …
Number of citations: 15 pubs.acs.org
M Marchalín, J Leško, A Martvoň - Collection of Czechoslovak …, 1982 - cccc.uochb.cas.cz
… A mixture of 4-phenyl-2-aminothiazole hydrochloride (21'2 g; 0·1 mol), water (200 ml), thiophosgene (17'1 g; 0·15 mol), dichloromethane (200 ml) and calcium carbonate (17'5 g; 0·175 …
Number of citations: 5 cccc.uochb.cas.cz

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